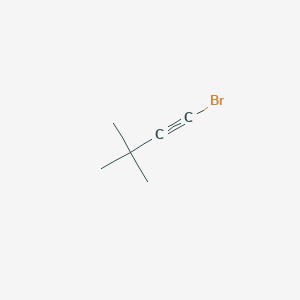
1-Bromo-3,3-dimethyl-1-butyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3,3-dimethyl-1-butyne, also known as 2-bromo-2,3-dimethylbut-3-ene-1-yne or TMS-EBX, is an important reagent in organic synthesis. It is widely used in the preparation of various organic compounds, including natural products, pharmaceuticals, and materials.
Aplicaciones Científicas De Investigación
1-Bromo-3,3-dimethyl-1-butyne has been used in a variety of scientific research applications, including:
- Synthesis of natural products: 1-Bromo-3,3-dimethyl-1-butyne has been used in the synthesis of various natural products, such as (-)-epi-cyclocelabenzine, (+)-plicamine, and (+)-dihydroactinidiolide. These compounds have potential biological activities, such as anticancer, antifungal, and insecticidal properties.
- Preparation of pharmaceuticals: 1-Bromo-3,3-dimethyl-1-butyne has been used in the preparation of several pharmaceuticals, such as a CCR5 antagonist for the treatment of HIV infection, a PPARγ agonist for the treatment of diabetes, and a JAK2 inhibitor for the treatment of cancer.
- Synthesis of materials: 1-Bromo-3,3-dimethyl-1-butyne has been used in the synthesis of various materials, such as dendrimers, polymers, and liquid crystals. These materials have potential applications in drug delivery, sensing, and electronics.
Mecanismo De Acción
1-Bromo-3,3-dimethyl-1-butyne is an electrophilic reagent that can react with nucleophiles, such as enolates, Grignard reagents, and organolithium compounds. The reaction proceeds via nucleophilic addition to the triple bond, followed by elimination of bromide ion. The resulting product can undergo further reactions, such as oxidation, reduction, or coupling, to form various organic compounds.
Efectos Bioquímicos Y Fisiológicos
There is limited information on the biochemical and physiological effects of 1-Bromo-3,3-dimethyl-1-butyne. However, it has been reported that this compound can inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and xenobiotics. This inhibition may lead to drug-drug interactions and toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-Bromo-3,3-dimethyl-1-butyne in lab experiments include its high reactivity, versatility, and availability. It can react with a wide range of nucleophiles to form various organic compounds. However, the limitations of using this compound include its toxicity, air and moisture sensitivity, and potential for explosive decomposition. Proper handling and storage are required to ensure safety.
Direcciones Futuras
There are several future directions for the research on 1-Bromo-3,3-dimethyl-1-butyne, including:
- Development of new synthetic methods: New synthetic methods for 1-Bromo-3,3-dimethyl-1-butyne and its derivatives can be developed to improve efficiency, selectivity, and safety.
- Exploration of new reactions: New reactions of 1-Bromo-3,3-dimethyl-1-butyne with nucleophiles can be explored to expand its synthetic applications and discover new organic compounds.
- Investigation of biological activities: The biological activities of 1-Bromo-3,3-dimethyl-1-butyne and its derivatives can be investigated to discover new drugs and materials with potential therapeutic and diagnostic applications.
- Study of mechanism of action: The mechanism of action of 1-Bromo-3,3-dimethyl-1-butyne and its derivatives can be studied to understand their reactivity and selectivity in organic reactions.
- Improvement of safety and environmental impact: The safety and environmental impact of 1-Bromo-3,3-dimethyl-1-butyne and its derivatives can be improved by developing safer and greener synthetic methods and handling procedures.
Métodos De Síntesis
The synthesis of 1-Bromo-3,3-dimethyl-1-butyne can be achieved by reacting 3,3-dimethyl-1-butyne with bromine in the presence of a catalyst, such as iron(III) bromide or aluminum bromide. The reaction proceeds via electrophilic addition of bromine to the triple bond of 3,3-dimethyl-1-butyne, followed by elimination of hydrogen bromide. The product can be purified by distillation or column chromatography.
Propiedades
Número CAS |
13601-86-0 |
|---|---|
Nombre del producto |
1-Bromo-3,3-dimethyl-1-butyne |
Fórmula molecular |
C6H9Br |
Peso molecular |
161.04 g/mol |
Nombre IUPAC |
1-bromo-3,3-dimethylbut-1-yne |
InChI |
InChI=1S/C6H9Br/c1-6(2,3)4-5-7/h1-3H3 |
Clave InChI |
XJKPPUAWBFQJNI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C#CBr |
SMILES canónico |
CC(C)(C)C#CBr |
Sinónimos |
1-broMo-3,3-diMethyl-1-butyne |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



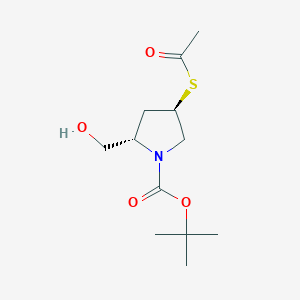
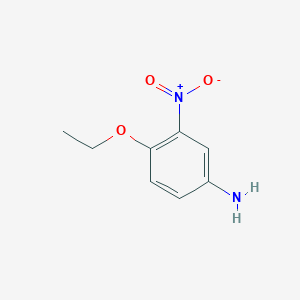
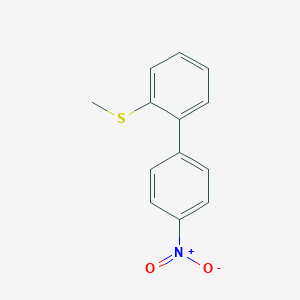
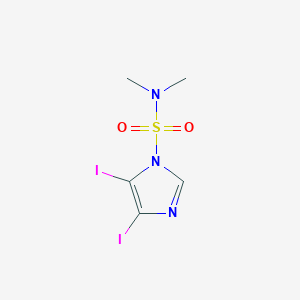
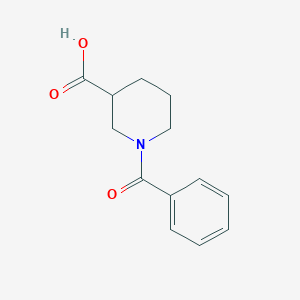
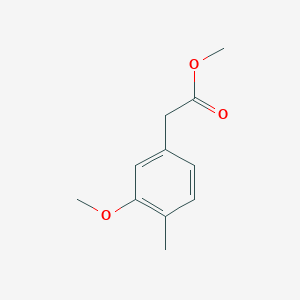
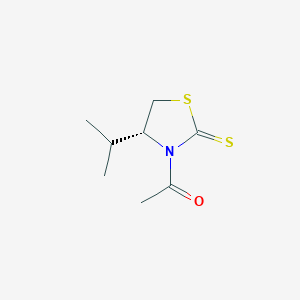
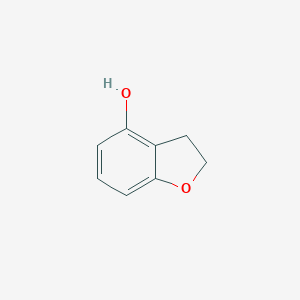

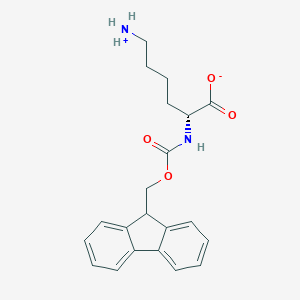

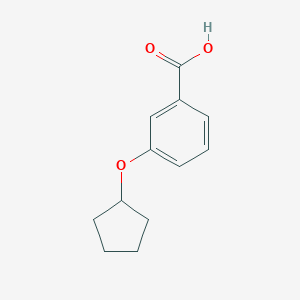
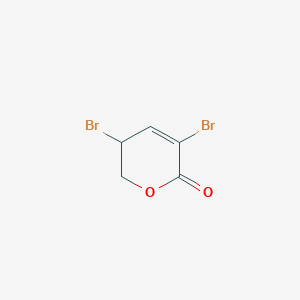
![Ethyl 1-{[(tert-butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylate](/img/structure/B179194.png)